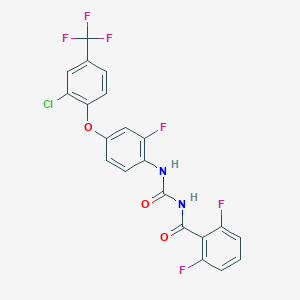

Triflumizole

Overview

Description

Triflumizole is a fungicide primarily used to control fungal diseases on various crops, including fruits, vegetables, and ornamentals. It is particularly effective against powdery mildew, scab, cedar apple rust, blossom blight, and fruit rot . This compound works by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes, thereby preventing spore germination and mycelial growth .

Scientific Research Applications

Triflumizole has a wide range of applications in scientific research:

Chemistry: Used as a lead compound for developing new fungicides and studying sterol biosynthesis inhibitors.

Medicine: Explored for its potential antifungal properties in treating fungal infections.

Industry: Utilized in agriculture to protect crops from fungal diseases, thereby improving yield and quality.

Mechanism of Action

Triflumizole exerts its effects by inhibiting the enzyme C14-demethylase (erg11/cyp51), which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes . By blocking this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death. This mechanism is similar to other sterol biosynthesis inhibitors, but this compound’s unique structure allows it to be effective against a broad spectrum of fungal pathogens .

Similar Compounds:

Imidazole-based fungicides: Such as ketoconazole and miconazole.

Triazole-based fungicides: Such as fluconazole and itraconazole.

Comparison:

This compound vs. Imidazole-based Fungicides: While both classes inhibit ergosterol biosynthesis, this compound has a broader spectrum of activity and is more effective against certain resistant strains.

This compound vs. Triazole-based Fungicides: Triazoles are generally more potent, but this compound offers a unique advantage in terms of its lower toxicity and environmental impact.

This compound’s unique chemical structure and broad-spectrum activity make it a valuable tool in both agricultural and scientific research settings.

Safety and Hazards

Future Directions

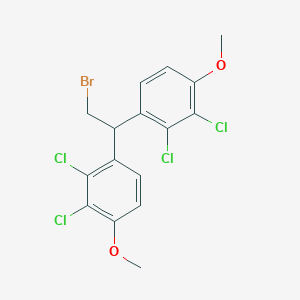

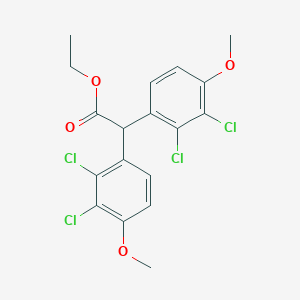

Preparation Methods

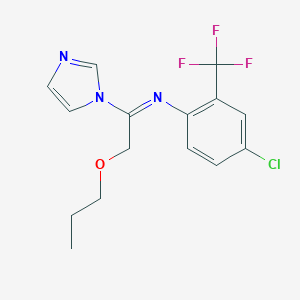

Synthetic Routes and Reaction Conditions: Triflumizole can be synthesized through a multi-step process involving the reaction of 4-chloro-2-(trifluoromethyl)aniline with 1-bromo-2-propanol to form an intermediate, which is then reacted with imidazole to yield this compound . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as potassium carbonate.

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through processes like crystallization and distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Triflumizole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.

Reduction: The compound can be reduced to its amine form.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.

Major Products Formed:

Oxidation: this compound N-oxide.

Reduction: 4-chloro-2-(trifluoromethyl)aniline.

Substitution: Various substituted imidazole derivatives.

properties

IUPAC Name |

N-[4-chloro-2-(trifluoromethyl)phenyl]-1-imidazol-1-yl-2-propoxyethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClF3N3O/c1-2-7-23-9-14(22-6-5-20-10-22)21-13-4-3-11(16)8-12(13)15(17,18)19/h3-6,8,10H,2,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMVPDGQOIQYSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC(=NC1=C(C=C(C=C1)Cl)C(F)(F)F)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClF3N3O | |

| Record name | TRIFLUMIZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032500, DTXSID20860885 | |

| Record name | Triflumizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS CRYSTALS. | |

| Record name | TRIFLUMIZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

No boiling point at normal pressure; decomposes at 150 °C | |

| Record name | TRIFLUMIZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 10.2 mg/L at 20 °C and pH 7, In chloroform = 2.22 mg/L at 20 °C; hexane = 0.0176 mg/L at 20 °C; xylene = 0.639 mg/L at 20 °C; acetone = 1.44 mg/L at 20 °C; methanol = 0.496 mg/L at 20 °C, Solubility in water, mg/l at 20 °C: 10.2 (practically insoluble) | |

| Record name | Triflumizole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUMIZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.4 g/cm³ | |

| Record name | TRIFLUMIZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000014 [mmHg], 1.4X10-6 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible | |

| Record name | Triflumizole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21996 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Triflumizole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUMIZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless crystals | |

CAS RN |

68694-11-1, 149465-52-1, 99387-89-0 | |

| Record name | Triflumizole [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068694111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triflumizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 4-chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)-, [N(E)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenamine, 4-chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)-, [N(E)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUMIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J6Y4H9MV5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Triflumizole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUMIZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

63.5 °C, 63 °C | |

| Record name | Triflumizole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUMIZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

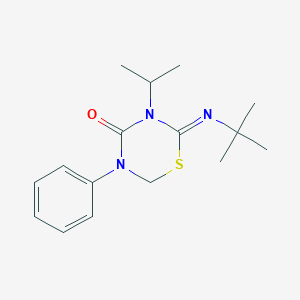

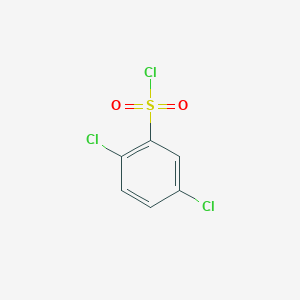

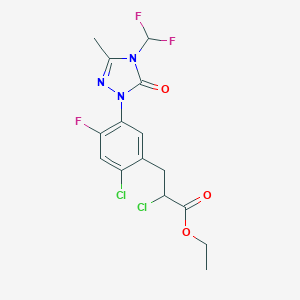

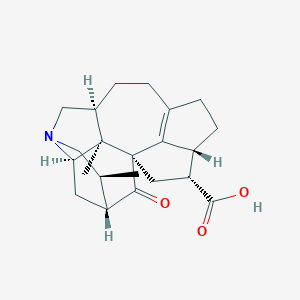

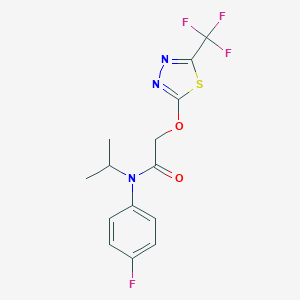

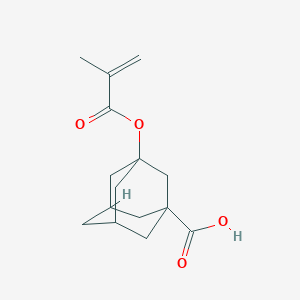

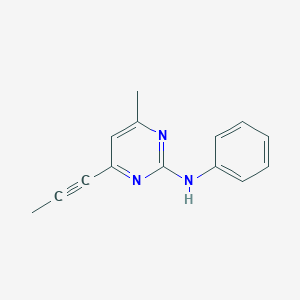

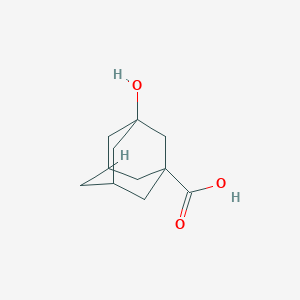

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of triflumizole?

A1: this compound functions as a systemic fungicide by inhibiting the biosynthesis of ergosterol [, , , ]. Ergosterol is a crucial component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Q2: How does this compound specifically affect ergosterol biosynthesis?

A2: this compound interferes with the demethylation process at the C-14 position of the sterol skeleton during ergosterol biosynthesis []. This inhibition occurs specifically at the cytochrome P-450 enzyme, which is responsible for the demethylation step [].

Q3: What are the downstream effects of this compound's inhibition of ergosterol biosynthesis?

A3: The inhibition of ergosterol biosynthesis by this compound leads to various downstream effects in fungi, including: - Disruption of fungal cell membrane integrity and function [, ]. - Abnormal fungal growth, characterized by swollen and shortened germ tubes with abnormal branching []. - Inhibition of spore germination and spore formation in various fungal species [, , ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C14H15ClF3N3O, and its molecular weight is 333.74 g/mol [].

Q5: Is there spectroscopic data available to characterize this compound?

A5: Yes, the structure of this compound has been confirmed using spectroscopic techniques, including: - 1H Nuclear Magnetic Resonance (NMR) spectroscopy []. - Infrared (IR) spectroscopy []. - Mass Spectrometry (MS) [].

Q6: How stable is this compound in different formulations and storage conditions?

A6: this compound exhibits varying stability depending on the formulation and storage conditions. Studies have investigated its stability in various formulations, including: - Wettable powder (WP) [, , , , , , ]. - Emulsifiable concentrate (EC) [, , , ]. - Suspension concentrate (SC) [, ]. - Fumigant (10% active ingredient) [].

Factors affecting this compound stability include temperature [, ], light exposure [, ], and the presence of other chemicals, such as chlorophyll [].Q7: How does the presence of chlorophyll affect the stability of this compound?

A7: Research shows that this compound degrades faster in solutions containing chlorophyll, especially when exposed to light []. This suggests that chlorophyll may catalyze the degradation of this compound.

Q8: Are there any specific formulation strategies employed to enhance the stability or effectiveness of this compound?

A8: Yes, several formulation strategies have been explored to improve the stability and efficacy of this compound. These strategies include: - Combining this compound with different dispersants, wetting agents, and fillers to enhance its wettability and dispersibility in water []. - Developing formulations with specific particle sizes for optimal application and efficacy []. - Using adjuvants to improve the efficacy of this compound in controlling powdery mildew [].

Q9: What is the impact of structural modifications on the fungicidal activity of this compound and its analogs?

A9: Quantitative Structure-Activity Relationship (QSAR) studies have identified key structural features influencing the fungicidal activity of this compound and its analogs [, ]. Key findings include: - Benzene ring substitutions: Substituents on the benzene ring with high hydrophobicity and strong electron-withdrawing properties enhance activity. Additionally, optimal steric bulk at the ortho position is crucial []. - Imino carbon substitutions: Factors like hydrophobicity, size, shape, hydrogen bonding capacity, and branching significantly affect activity [].

Q10: How do different formulations of this compound impact its efficacy in controlling Bakanae disease in rice?

A10: Research indicates that the emulsifiable concentrate (EC) formulation of this compound exhibits superior efficacy in controlling Bakanae disease (Gibberella fujikuroi) in rice seed treatments compared to the wettable powder (WP) formulation []. This difference in efficacy is attributed to: - Higher TFZ deposition: EC formulations deposit a larger amount of this compound on the seeds compared to WP formulations []. - Enhanced penetration: this compound in the EC formulation penetrates the seed husks more effectively than in the WP formulation [].

Q11: What analytical methods are commonly employed to determine this compound residues in crops?

A11: Several analytical methods are used to quantify this compound residues in various crops. Commonly used techniques include: - High-Performance Liquid Chromatography (HPLC) with UV detection: This method is used to separate and quantify this compound and its metabolites in various matrices, such as apple, pear, and cucumber samples [, , , , , ]. - Gas Chromatography (GC) with various detectors: This method is often coupled with mass spectrometry (GC-MS) or electron capture detection (GC-ECD) for sensitive and selective analysis of this compound and its metabolites [, , , , ]. - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for the simultaneous determination of this compound, its metabolites, and other pesticides in complex matrices like cucumber [].

Q12: How are this compound and its metabolites extracted from crop samples for analysis?

A12: The extraction of this compound and its metabolites from crop samples usually involves the following steps: - Extraction with organic solvent: Methanol is commonly used for extracting this compound and its metabolites from various crop matrices [, , , ]. - Liquid-liquid partition: This step helps to remove interfering compounds from the extract. Dichloromethane is often used for this purpose []. - Cleanup: Further purification of the extract is achieved using techniques such as open preparative chromatographic columns with Florisil [] or solid-phase extraction (SPE) [].

Q13: What is the environmental fate of this compound and its metabolites?

A13: The persistence and degradation of this compound in the environment are crucial for assessing its potential risks. Studies have investigated its: - Dissipation in the environment: Field experiments on cucumbers reveal that this compound dissipates following pseudo-first-order kinetics with a half-life ranging from 2.3 to 40.8 days []. - Carryover into beer: Research shows that this compound residues on malt can persist during brewing and potentially carry over into beer [, ]. The carryover percentage into sweet wort was found to be 19%, and the final residue in young beer was 7 μg/kg [].

Q14: What are some alternative fungicides that can be used to control diseases similar to those controlled by this compound?

A15: Numerous fungicides offer alternative options for controlling plant diseases typically managed by this compound. Some alternatives and their target diseases include: - Alternaria leaf spot: Effective alternatives include chlorothalonil, iprodione, fluazinam, and mancozeb []. - Cylindrocladium cutting rot & root rot: Options include thiophanate methyl, pentachloronitrobenzene (PCNB), and, in some cases, this compound itself []. - Fusarium leaf spot: Thiophanate methyl, alone or in combination with mancozeb or myclobutanil, effectively controls this disease []. - Rhizoctonia stem diseases: Effective alternatives include thiophanate methyl, PCNB, and this compound []. - Powdery mildew: Various fungicides are effective against powdery mildew on different crops, including sulfur, sodium bicarbonate, azoxystrobin, and other DMIs like fenarimol [, , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.